3-Bromophenacyl bromide (BPB) is a chemical compound known for its inhibitory effects on phospholipase A2 (PLA2), an enzyme critical in various biological processes including the production of prostaglandins and thromboxanes from arachidonic acid. The inhibition of PLA2 by BPB has been studied in the context of platelet aggregation, tumor growth, and long-term potentiation (LTP) in the hippocampus, demonstrating the compound's potential in therapeutic applications145.
3-Bromophenacyl bromide is a highly reactive alkylating agent. Its reactivity stems from the presence of the bromine atom on the alpha-carbon, which readily undergoes nucleophilic substitution reactions. It forms covalent bonds with nucleophilic amino acids, such as histidine, cysteine, and lysine, present in the active sites of enzymes. This alkylation typically results in irreversible inhibition of the targeted enzyme. [, , , ]
3-Bromophenacyl bromide acts as a versatile building block in organic synthesis. Its reactivity allows for the introduction of the 3-bromophenacyl group into other molecules. For instance, it has been used to synthesize derivatives of gibberellins, plant hormones, for High Performance Liquid Chromatography (HPLC) analysis. []
BPB's primary mechanism of action involves the inhibition of PLA2 activity. This inhibition prevents the release of arachidonate from platelet phospholipids, which is necessary for the generation of prostaglandins and thromboxane A2, key mediators in platelet aggregation and inflammation1. In the context of cancer, BPB and its derivatives, such as 3-bromopyruvate (3-BP), have been shown to target cancer cells' energy metabolism by inhibiting glycolysis and mitochondrial oxidative phosphorylation, leading to energy depletion and cell death235. Additionally, BPB has been observed to potentiate hydrogen peroxide formation in human platelets and inhibit endothelium-dependent arterial relaxation, suggesting a complex interaction with cellular signaling pathways89.
Information about the specific physical and chemical properties of 3-bromophenacyl bromide is limited within the provided papers. As a phenacyl bromide derivative, it is likely a solid at room temperature and exhibits good solubility in organic solvents. Its reactivity as an alkylating agent necessitates careful handling and storage. []
As a potent PLA2 inhibitor, 3-bromophenacyl bromide serves as a valuable tool for investigating the role of this enzyme in various biological processes. [, , , , , ] Researchers have utilized it to elucidate the involvement of PLA2 in arachidonic acid release, prostaglandin synthesis, and cellular responses to stimuli like fMet-Leu-Phe and immune complexes. [, , , ]
By inhibiting PLA2, 3-bromophenacyl bromide disrupts downstream signaling pathways involving arachidonic acid metabolites, impacting cellular responses such as neutrophil activation, histamine release, and tumor promotion. [, , , , ] This makes it useful for studying these pathways and identifying potential therapeutic targets.
BPB has been shown to interfere with platelet aggregation induced by thrombin and ionophore A23187 by inhibiting PLA2 activity. This effect is significant because it suggests a potential role for BPB in the treatment of thrombotic disorders1. Furthermore, BPB's ability to potentiate hydrogen peroxide formation in platelets and inhibit aggregation indicates its potential influence on platelet function8.
Studies have demonstrated the antineoplastic potential of BPB derivatives like 3-BP, which can reverse tumor growth-associated effects and restore immunological, renal, and hepatic homeostasis in tumor-bearing hosts. 3-BP's action in inhibiting key metabolic pathways in cancer cells highlights its potential as a therapeutic agent with minimal toxicity to normal cells235.
In the nervous system, BPB has been investigated for its effects on LTP, a process associated with learning and memory. BPB application was found to reduce the magnitude of LTP induced by theta burst stimulation in hippocampal slices, indicating that PLA2 activation plays a critical role in the expression of LTP4.
BPB has been reported to block endothelium-dependent relaxation of arteries, presumably by inhibiting PLA2 in the endothelium. However, further studies suggest that the inhibitory effects of BPB on cyclic GMP accumulation and arterial relaxation are exerted exclusively in the smooth muscle, not the endothelium9.
In pancreatic islets, BPB has been found to impair phosphoinositide hydrolysis, glucose oxidation, calcium uptake, and insulin release, suggesting that it can inhibit phospholipase C activity and affect various cellular processes related to islet function10.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9